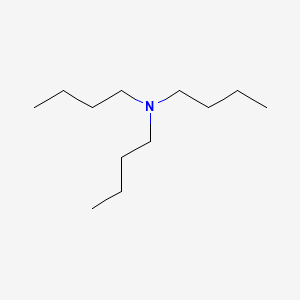

Tributylamine

Número de catálogo B1682462

:

102-82-9

Peso molecular: 185.35 g/mol

Clave InChI: IMFACGCPASFAPR-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04300995

Procedure details

Three grams of coal liquid derived from Illinois No. 6 coal and having a boiling range of 340° to 565° C. was mixed with 8 cc of 2 M tetrabutylammonium hydroxide in methanol. The resulting quaternary ammonium organic salt was then heated to 250° C. A thermal rearrangement took place which produced an O-butylated coal liquid and tributylamine.

Name

tetrabutylammonium hydroxide

Quantity

8 mL

Type

reactant

Reaction Step One

[Compound]

Name

quaternary ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-].[CH2:2]([N+:6](CCCC)([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5]>CO>[CH2:11]([N:6]([CH2:2][CH2:3][CH2:4][CH3:5])[CH2:7][CH2:8][CH2:9][CH3:10])[CH2:12][CH2:13][CH3:14] |f:0.1|

|

Inputs

Step One

|

Name

|

tetrabutylammonium hydroxide

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

quaternary ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)N(CCCC)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |